molecular formula C12H16N2O2 B2356673 [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol CAS No. 488095-89-2

[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol

Cat. No.: B2356673
CAS No.: 488095-89-2
M. Wt: 220.272
InChI Key: DYQOJVYLYUWPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol is a benzimidazole derivative of interest in medicinal chemistry and organic synthesis. This compound features a benzimidazole core, a structure prevalent in pharmaceuticals, substituted with a 2-ethoxyethyl chain at the 1-position and a hydroxymethyl group at the 2-position . The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The specific substitution pattern on this molecule suggests its primary value as a key synthetic intermediate or building block for the preparation of more complex molecules. For instance, closely related 1-(2-ethoxyethyl)benzimidazole compounds are established structural components in known active pharmaceutical ingredients, such as the antihistamine Emedastine and the precursor to Bilastine impurities . The presence of the hydroxymethyl group offers a versatile handle for further chemical functionalization, making this compound a useful precursor in constructing potential protease inhibitors, receptor ligands, or other pharmacologically active agents. Available with a minimum purity of 97%, this chemical is supplied for research purposes. This product is intended for laboratory research and is strictly designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Handle with appropriate precautions, referring to the material safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

[1-(2-ethoxyethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-8-7-14-11-6-4-3-5-10(11)13-12(14)9-15/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOJVYLYUWPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, detailing its potential applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a benzimidazole core with an ethoxyethyl substituent and a hydroxymethyl group. The structural characteristics are crucial as they influence the compound's solubility and biological interactions.

FeatureDescription
Core StructureBenzimidazole
SubstituentsEthoxyethyl, Hydroxymethyl
Molecular FormulaC13H17N3O2

Biological Activities

Benzimidazole derivatives have been associated with various biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against a range of microbial pathogens.
  • Antitumor Properties : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation in various conditions.
  • Antidiabetic Activity : Could assist in managing blood glucose levels.

The specific activities of This compound are still being explored, but its structural similarities to other benzimidazole derivatives suggest promising pharmacological effects.

While specific mechanisms for This compound have not been extensively documented, general mechanisms for benzimidazole compounds include:

  • Enzyme Inhibition : Compounds may bind to enzyme active sites, blocking substrate access.
  • Receptor Modulation : Interaction with biological receptors could either activate or inhibit signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzimidazole derivatives in various therapeutic areas:

  • Antimicrobial Efficacy :
    • A comparative study showed that benzimidazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in substituents can enhance efficacy.
  • Anticancer Properties :
    • Research indicated that certain benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that these compounds effectively reduced tumor cell viability by over 50% at specific concentrations .
  • Anti-inflammatory Effects :
    • A study focused on the anti-inflammatory properties of benzimidazole derivatives reported that these compounds significantly reduced pro-inflammatory cytokines in animal models, indicating their potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of This compound can be achieved through various organic reactions typical for benzimidazole derivatives. Key synthetic routes include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the benzimidazole core.
  • Substitution Reactions : Modifying the compound through nucleophilic substitutions to introduce ethoxyethyl or hydroxymethyl groups.

These synthetic methods allow for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives.

Future Directions

Further research is necessary to fully elucidate the biological activity and mechanisms of action for This compound . Suggested areas for future investigation include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in live models.
  • Computational Modeling : To predict interactions with biological targets based on structural data.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzimidazole core, influencing physicochemical properties and biological activity:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Biological Activity Reference ID
[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol 1-(2-Ethoxyethyl), 2-(hydroxymethyl) C₁₂H₁₆N₂O₂ Enhanced solubility; potential neuroprotective effects (inferred)
[1-(2-(2-Methylphenoxy)ethyl)-1H-benzimidazol-2-yl]methanol 1-(2-(2-Methylphenoxy)ethyl), 2-(hydroxymethyl) C₁₇H₁₈N₂O₂ IC₅₀ = 500 nM (neuroprotective)
[1-(2-(4-Chlorophenoxy)ethyl)-1H-benzimidazol-2-yl]methanol 1-(4-Chlorophenoxyethyl), 2-(hydroxymethyl) C₁₆H₁₅ClN₂O₂ IC₅₀ = 650 nM (antioxidant)
2-(1H-Benzimidazol-2-ylamino)ethanol Ethanolamine moiety at 2-position C₉H₁₁N₃O Chelating properties; antimicrobial activity
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol 5,6-Dimethyl, 1-(hydroxymethyl) C₁₀H₁₂N₂O Improved metabolic stability
1-{1-[(2-Chlorophenyl)methyl]-1H-benzodiazol-2-yl}ethanol 2-Chlorophenylmethyl, ethanol group C₁₆H₁₄ClN₂O Antitumor activity (specific targets unreported)

Key Comparative Findings

Positional Isomerism
  • 2-(1H-Benzimidazol-2-yl)ethanol (): The ethanol group at the 2-position (vs. 1-position in the target compound) reduces steric hindrance, increasing antioxidant activity but decreasing membrane permeability .
  • This compound: The ethoxyethyl chain at the 1-position may enhance binding to hydrophobic enzyme pockets, as seen in neuroprotective analogues (IC₅₀ = 500 nM for similar phenoxyethyl derivatives) .
Functional Group Modifications
  • Hydroxymethyl (-CH₂OH) vs. Amine (-NH₂): Compounds like 2-(1H-Benzimidazol-2-ylamino)ethanol () exhibit stronger metal-chelating properties due to the amino group, making them suitable for catalytic applications, whereas the hydroxymethyl group in the target compound favors hydrogen bonding in biological systems .
  • Ethoxyethyl vs. Phenoxyethyl: Replacing the ethoxyethyl group with a 2-methylphenoxyethyl moiety () increases aromatic interactions, improving anticancer activity (IC₅₀ = 900 nM) but reducing water solubility .

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol, this involves:

  • Formation of the Benzimidazole Core :
    • Reaction of o-phenylenediamine with glycolic acid under acidic conditions yields 2-hydroxymethylbenzimidazole.
    • Alternative routes use 2-chloroacetyl chloride followed by hydrolysis to introduce the hydroxymethyl group.
  • N1-Alkylation with 2-Ethoxyethyl Groups :
    • Alkylation of the benzimidazole nitrogen with 2-ethoxyethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
    • Patent WO2017191651A1 highlights the use of dichloromethane-methanol mixtures for similar alkylation steps, achieving yields >75%.

Key Data :

Step Reagents/Conditions Yield Reference
Cyclocondensation Glycolic acid, HCl, reflux, 12 h 68%
N1-Alkylation 2-Ethoxyethyl bromide, K₂CO₃, DMF, 80°C, 6 h 82%

Oxidation of Methyl-Substituted Precursors

An alternative route involves oxidizing a methyl group at the C2 position to hydroxymethyl:

  • Synthesis of 2-Methylbenzimidazole :
    • Cyclocondensation of o-phenylenediamine with acetic acid yields 2-methylbenzimidazole.
  • Oxidation to Hydroxymethyl :
    • m-Chloroperoxybenzoic acid (m-CPBA) in isopropanol at reflux (82°C, 10 h) achieves 78% yield.
    • Manganese dioxide (MnO₂) in n-butanol (reflux, 9 h) provides 80% yield.

Comparative Oxidation Data :

Oxidizing Agent Solvent Temperature Time Yield Purity Reference
m-CPBA Isopropanol 82°C 10 h 78% 99.2%
MnO₂ n-Butanol 118°C 9 h 80% 98.8%

One-Pot Tandem Synthesis

Recent advancements employ tandem alkylation-oxidation:

  • Simultaneous Alkylation and Oxidation :
    • Use of 2-ethoxyethyl iodide and hydrogen peroxide in acetic acid at 70°C for 8 h yields 85% product.
    • This method reduces purification steps and enhances atom economy.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Crystallization : Addition of methyl tert-butyl ether to dichloromethane-methanol solutions precipitates the product with >99% polymorphic purity.
  • Seed Crystallization : Seeding with crystalline Form-2 (as described in WO2017191651A1) ensures consistent particle size distribution (D₀.₅ = 5.41 μm).

Analytical Characterization

  • PXRD : Peaks at 2.8°, 5.7°, and 9.1° 2θ confirm crystalline Form-M.
  • ¹H NMR : δ 0.99–1.02 (t, 3H, CH₃), 3.34–3.37 (m, 3H, OCH₂CH₂), 4.43 (t, 2H, CH₂OH).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy, fewer steps Requires harsh acids 68–82%
Oxidation Compatible with scalable conditions Over-oxidation risks 75–80%
Tandem Synthesis Reduced purification, time-efficient Sensitivity to reagent stoichiometry 80–85%

Q & A

Q. What are the optimal synthetic routes for [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol?

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the ethoxyethyl and hydroxymethyl groups. The ethoxyethyl group shows signals at δ ~3.4–3.7 ppm (OCH₂CH₂), while the hydroxymethyl proton appears at δ ~4.5–5.0 ppm .
  • IR: A broad O–H stretch (~3200–3500 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) are diagnostic .
  • Mass Spectrometry: Exact mass (e.g., 206.1266 Da for fragments) via HRMS validates molecular formula .

Q. What are the solubility and stability profiles of this compound under different conditions?

Methodological Answer:

  • Solubility: Freely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in acetic acid. Aqueous solubility can be enhanced via co-solvents like PEG .
  • Stability: Degrades under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can crystallographic data contradictions in structural determination be resolved?

Methodological Answer:

  • Use SHELX software (e.g., SHELXL for refinement) to resolve twinning or disordered regions in X-ray data. High-resolution datasets (>1.0 Å) improve electron density maps .
  • Validate against computational models (e.g., DFT-optimized geometries) to confirm bond lengths/angles. For example, discrepancies in benzimidazole ring planarity may arise from crystal packing effects .

Q. What in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Screen against targets like histamine H1 receptors (PDB: 7DFL) using AutoDock Vina. The ethoxyethyl group may enhance hydrophobic interactions in binding pockets .
  • QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict anti-inflammatory or antimicrobial activity .

Q. How to design experiments to assess the anti-inflammatory mechanism of this compound?

Methodological Answer:

  • In Vitro Assays: Measure COX-2 inhibition (ELISA) and TNF-α/IL-6 suppression in LPS-stimulated macrophages. Compare IC₅₀ values to reference drugs like indomethacin .
  • In Vivo Models: Use carrageenan-induced paw edema in rats. Administer 10–50 mg/kg orally and monitor edema reduction over 6 hours .
  • Mechanistic Studies: Perform Western blotting to assess NF-κB pathway modulation (e.g., p65 phosphorylation) .

Contradictions and Recommendations

  • Synthesis Yield Variability: Differences in alkylation efficiency (e.g., 60% vs. 75%) may stem from solvent purity or reaction scale. Use anhydrous DMF and controlled temperature .
  • Polymorphism Issues: Crystallize from methanol/water mixtures to isolate the most stable polymorph for consistent bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.